molecular formula C10H11Cl2N B15280303 2-(2,4-Dichlorophenyl)cyclobutanamine

2-(2,4-Dichlorophenyl)cyclobutanamine

Cat. No.: B15280303
M. Wt: 216.10 g/mol
InChI Key: PKKRUNOAYAXDSP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclobutanamine is an organic compound with the molecular formula C₁₀H₁₁Cl₂N It is characterized by a cyclobutanamine ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 2-(2,4-dichlorophenyl)-: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    Cyclobutrifluram: Another related compound with similar structural features.

Uniqueness

2-(2,4-Dichlorophenyl)cyclobutanamine is unique due to its cyclobutanamine ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13/h1-2,5,8,10H,3-4,13H2

InChI Key

PKKRUNOAYAXDSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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